Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCVRDHOXMOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anisole-piperazine-methanone-benzothiazole-p-methylpiperidine involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of Anisole-piperazine Intermediate: This involves the reaction of anisole with piperazine under controlled conditions.
Formation of Benzothiazole Intermediate: This involves the reaction of benzothiazole with p-methylpiperidine.
Coupling Reaction: The final step involves coupling the anisole-piperazine intermediate with the benzothiazole intermediate to form the target compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity .
Chemical Reactions Analysis
Preparation of the Piperazine Component
The piperazine component, 4-(4-Methoxyphenyl)piperazine , is typically synthesized via nucleophilic aromatic substitution (SN Ar). This involves reacting piperazine with a halogenated aromatic precursor (e.g., 4-chlorophenol derivatives) under basic conditions (e.g., potassium carbonate in DMF) .
Mechanism :
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SN Ar Reaction : The nucleophilic nitrogen in piperazine attacks the electrophilic aromatic ring, displacing the leaving group (e.g., chloride).
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Conditions : Elevated temperatures (e.g., 313 K) and polar aprotic solvents (e.g., DMF) facilitate the reaction .
Preparation of the Benzo[d]thiazole Component
The benzo[d]thiazole component, 2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl , is synthesized through a series of steps:
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Formation of the benzo[d]thiazole ring : This typically involves condensation reactions between amines and sulfur-containing precursors (e.g., thioamides).
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Substitution with 4-methylpiperidine : The benzo[d]thiazole derivative undergoes nucleophilic substitution or coupling reactions to introduce the piperidine moiety .
Mechanism :
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Nucleophilic Substitution : The piperidine attacks the electrophilic position (e.g., C-6) of the benzo[d]thiazole ring, facilitated by activating groups like halogens.
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Conditions : Reagents such as sodium hydride or bases (e.g., EDC/DCC) may be used to activate intermediates.
Coupling of Components
The final step involves coupling the piperazine and benzo[d]thiazole components via amide bond formation . This is achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in solvents such as DMF.
Mechanism :
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Amide Formation : The carbonyl group of the benzo[d]thiazole derivative reacts with the amine group of the piperazine component, releasing a urea byproduct.
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Conditions : Controlled temperature (e.g., room temperature to 373 K) and aprotic solvents optimize yield and purity .
Reaction Conditions and Optimization
Functional Group Reactivity
The compound’s reactivity is influenced by its structural features:
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Piperazine Ring : The nitrogen atoms enable nucleophilic attacks (e.g., in substitution reactions).
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Methanone Group : The carbonyl group undergoes typical ketone reactions (e.g., reduction, condensation).
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Methoxy and Methyl Groups : These substituents modulate electronic effects, influencing interactions with biological targets.
Related Compounds and Biological Implications
While the target compound itself is not explicitly studied in the provided sources, analogous structures highlight potential pharmacological activities:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Piperazine core | Neurotransmitter modulation (e.g., serotonin/dopamine pathways) |
| Benzo[d]thiazole Analogs | Sulfur-containing heterocycle | Antimicrobial, anti-inflammatory |
Challenges and Considerations
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Purity Control : Multi-step syntheses require rigorous TLC monitoring and purification (e.g., column chromatography).
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Stereochemical Control : Reactions involving double bonds or chiral centers (e.g., Claisen-Schmidt condensation) demand precise conditions to avoid isomerization .
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Scalability : Industrial-scale synthesis may require optimization of reagent ratios and solvent systems .
Structural Insights from Crystallography
A related compound, (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one , was studied via X-ray crystallography. Key findings include:
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E-Geometry : The double bond adopts E-stereochemistry, with a bond length of ~1.33 Å .
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Dihedral Angles : Non-coplanar arrangement between the naphthalene and benzylidene moieties (~49.9° dihedral angle) .
These insights may inform rational design of analogs with enhanced biological activity .
This synthesis strategy highlights the compound’s complexity and underscores the importance of optimized reaction conditions in achieving high yields and purity. Further studies on its pharmacological profile are warranted to explore its therapeutic potential.
Scientific Research Applications
Pharmacological Applications
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Neuropharmacology
- The compound is anticipated to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, which are crucial for mood regulation and psychotropic effects. Radioligand binding assays can be utilized to quantify these interactions, providing insights into its potential antidepressant and anxiolytic properties .
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Antimicrobial Activity
Table 1: Antimicrobial Activity of Related Compounds
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity
Case Studies
- Synthesis and Biological Activity
- Comparative Analysis with Similar Compounds
Mechanism of Action
The mechanism of action of anisole-piperazine-methanone-benzothiazole-p-methylpiperidine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by:
Binding to specific receptors: This can modulate the activity of these receptors and influence various cellular processes.
Inhibiting specific enzymes: This can affect metabolic pathways and lead to changes in cellular function.
Comparison with Similar Compounds
Anisole-piperazine-methanone-benzothiazole: Similar structure but lacks the p-methylpiperidine moiety.
Piperazine-methanone-benzothiazole-p-methylpiperidine: Similar structure but lacks the anisole moiety.
Uniqueness: Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
Introduction
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone is a synthetic organic molecule with notable pharmacological potential. Its structure includes a piperazine ring and a benzo[d]thiazole moiety, which are known to interact with various biological targets, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
Key Structural Features:
- Piperazine Ring : Known for modulating neurotransmitter systems.
- Benzo[d]thiazole Moiety : Associated with various biological activities including antimicrobial and anticancer properties.
- Methoxy and Methyl Substituents : Influence reactivity and biological interactions.
Pharmacological Profile
Research indicates that compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone exhibit diverse biological activities:
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Neuropharmacological Effects :
- Antidepressant Activity : Compounds with piperazine structures are often linked to serotonin receptor modulation, which is crucial in treating depression.
- Anxiolytic Properties : Similar compounds have shown efficacy in reducing anxiety symptoms through interactions with GABAergic systems.
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Antioxidant Properties :
- The aromatic systems present in the compound can stabilize free radicals, indicating potential antioxidant activity that may protect against oxidative stress in biological systems.
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Receptor Interactions :
- Binding studies suggest that this compound may interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are pivotal in neuropsychiatric disorders.
Comparative Biological Activities
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Contains piperazine ring | Antidepressant effects |
| Benzo[d]thiazole Compounds | Contains benzo[d]thiazole moiety | Antimicrobial activity |
| Phenylpiperidine Analogs | Similar piperidine structure | Analgesic properties |
The dual-action potential of our compound arises from its unique combination of piperazine and benzo[d]thiazole components, potentially providing synergistic effects not observed in simpler analogs.
Study 1: Neuropharmacological Assessment
A study conducted on related piperazine derivatives demonstrated significant antidepressant effects through modulation of serotonin pathways. The assessment involved behavioral tests in rodent models, where compounds showed reduced immobility in the forced swim test, indicating antidepressant-like activity.
Study 2: Antioxidant Activity Evaluation
Research evaluating the antioxidant capacity of compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone revealed a substantial ability to scavenge free radicals. This was measured using DPPH radical scavenging assays, where higher concentrations of the compound exhibited increased radical inhibition percentages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
